molecular formula C16H18N4 B3896704 (Z)-N-(4-phenylpiperazin-1-yl)-1-pyridin-2-ylmethanimine

(Z)-N-(4-phenylpiperazin-1-yl)-1-pyridin-2-ylmethanimine

Cat. No.: B3896704
M. Wt: 266.34 g/mol
InChI Key: VGPVGEHNRLTEJB-JXAWBTAJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-N-(4-phenylpiperazin-1-yl)-1-pyridin-2-ylmethanimine is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a phenylpiperazine moiety linked to a pyridine ring through a methanimine group. Its unique structure allows it to interact with specific biological targets, making it a valuable compound for medicinal and biochemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(4-phenylpiperazin-1-yl)-1-pyridin-2-ylmethanimine typically involves the reaction of 4-phenylpiperazine with pyridine-2-carbaldehyde under specific conditions. The reaction is often carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the formation of the methanimine linkage .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(4-phenylpiperazin-1-yl)-1-pyridin-2-ylmethanimine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(Z)-N-(4-phenylpiperazin-1-yl)-1-pyridin-2-ylmethanimine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly as an inhibitor of specific enzymes involved in disease pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (Z)-N-(4-phenylpiperazin-1-yl)-1-pyridin-2-ylmethanimine involves its interaction with specific molecular targets. For instance, it has been identified as a selective, competitive inhibitor of the C1s protease, a component of the classical complement pathway. This inhibition occurs through binding to the substrate recognition site of C1s, thereby preventing the cleavage of downstream components like C4 and C2 .

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide
  • 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide
  • 7-{[2-(4-phenylpiperazin-1-yl)ethyl]propylamino}-5,6,7,8-tetrahydronaphthalen-2-ol

Uniqueness

(Z)-N-(4-phenylpiperazin-1-yl)-1-pyridin-2-ylmethanimine is unique due to its specific structural configuration, which imparts distinct biological activity. Unlike its analogs, this compound exhibits selective inhibition of the C1s protease, making it a valuable tool for studying the classical complement pathway and developing therapeutic agents targeting complement-mediated diseases .

Properties

IUPAC Name

(Z)-N-(4-phenylpiperazin-1-yl)-1-pyridin-2-ylmethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4/c1-2-7-16(8-3-1)19-10-12-20(13-11-19)18-14-15-6-4-5-9-17-15/h1-9,14H,10-13H2/b18-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGPVGEHNRLTEJB-JXAWBTAJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)N=CC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=CC=CC=C2)/N=C\C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-N-(4-phenylpiperazin-1-yl)-1-pyridin-2-ylmethanimine
Reactant of Route 2
Reactant of Route 2
(Z)-N-(4-phenylpiperazin-1-yl)-1-pyridin-2-ylmethanimine
Reactant of Route 3
Reactant of Route 3
(Z)-N-(4-phenylpiperazin-1-yl)-1-pyridin-2-ylmethanimine
Reactant of Route 4
Reactant of Route 4
(Z)-N-(4-phenylpiperazin-1-yl)-1-pyridin-2-ylmethanimine
Reactant of Route 5
(Z)-N-(4-phenylpiperazin-1-yl)-1-pyridin-2-ylmethanimine
Reactant of Route 6
(Z)-N-(4-phenylpiperazin-1-yl)-1-pyridin-2-ylmethanimine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.